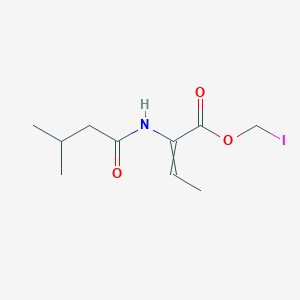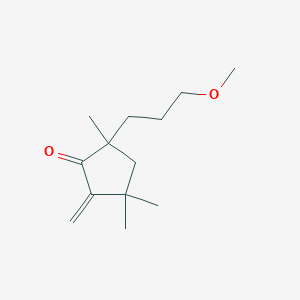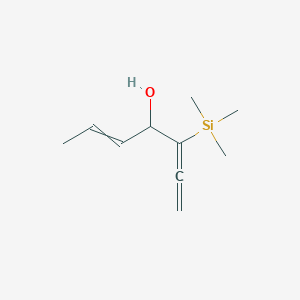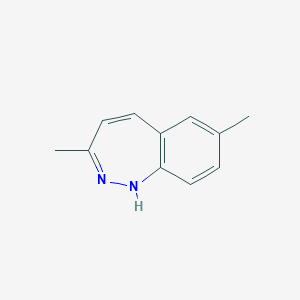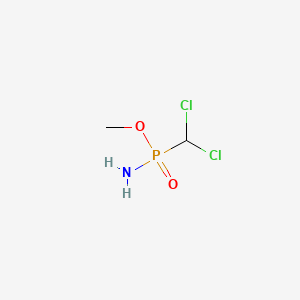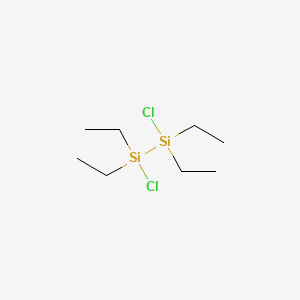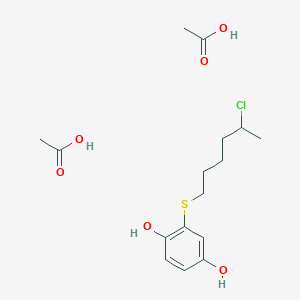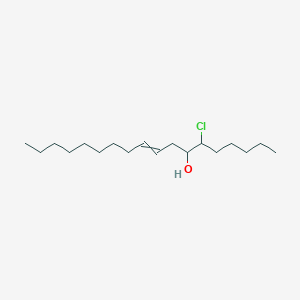
6-Chlorooctadec-9-EN-7-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorooctadec-9-EN-7-OL is an organic compound characterized by the presence of a chlorine atom, a double bond, and a hydroxyl group on an 18-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorooctadec-9-EN-7-OL typically involves the chlorination of octadec-9-EN-7-OL. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chlorooctadec-9-EN-7-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chlorooctadec-9-EN-7-one or 6-chlorooctadec-9-EN-7-al.
Reduction: Formation of 6-chlorooctadecan-7-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chlorooctadec-9-EN-7-OL has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a
Propiedades
Número CAS |
89682-73-5 |
|---|---|
Fórmula molecular |
C18H35ClO |
Peso molecular |
302.9 g/mol |
Nombre IUPAC |
6-chlorooctadec-9-en-7-ol |
InChI |
InChI=1S/C18H35ClO/c1-3-5-7-8-9-10-11-12-14-16-18(20)17(19)15-13-6-4-2/h12,14,17-18,20H,3-11,13,15-16H2,1-2H3 |
Clave InChI |
HUCIVSGGBYERIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCC(C(CCCCC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)
![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)

![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)

